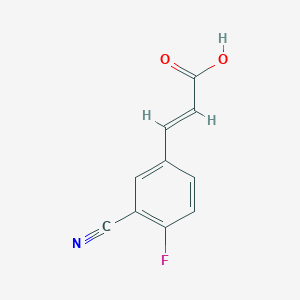

(E)-3-(3-Cyano-4-fluorophenyl)acrylic acid

Description

Contextualization within Fluorinated and Cyano-Substituted Aromatic Systems

The presence of both fluorine and a cyano group on the aromatic ring significantly influences the molecule's chemical behavior. Fluorine, being the most electronegative element, and the cyano group, a strong electron-withdrawing entity, synergistically affect the electron distribution within the benzene (B151609) ring. nih.govtandfonline.com

Key Effects of Fluorine and Cyano Substitution:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic degradation. This is a highly desirable property in the development of therapeutic agents. tandfonline.combohrium.com

Altered Physicochemical Properties: Fluorine substitution can modify a molecule's acidity, basicity, and lipophilicity, which in turn affects its pharmacokinetic properties like membrane permeability and bioavailability. tandfonline.combohrium.comnih.gov

Increased Binding Affinity: In some cases, fluorine can enhance the binding affinity of a molecule to its biological target. researchgate.netresearchgate.net

Versatility of the Cyano Group: The cyano group is a versatile functional group in organic synthesis. It can be readily converted into other useful functionalities such as amines, amides, and carboxylic acids. nih.govresearchgate.net It is also a key component in the synthesis of various nitrogen-containing compounds. fiveable.meebsco.com

The strategic placement of these groups on the aromatic ring creates a unique electronic environment that can be exploited in various chemical transformations and for the design of new materials and bioactive molecules.

Significance of the Acrylic Acid Moiety in Organic Synthesis and Material Science Precursors

The acrylic acid portion of the molecule is a crucial functional group that provides a reactive handle for a wide array of chemical reactions. nih.gov Acrylic acid and its derivatives are important monomers in the production of various polymers. douwin-chem.comwikipedia.org

Applications of the Acrylic Acid Moiety:

Polymer Synthesis: The double bond in the acrylic acid moiety allows for polymerization, leading to the formation of polyacrylates. These polymers have diverse applications in coatings, adhesives, textiles, and plastics. douwin-chem.comruicoglobal.comdcceew.gov.au

Organic Synthesis: The carboxylic acid group and the adjacent double bond can participate in various organic reactions, making it a valuable building block for more complex molecules. nih.gov Cinnamic acid and its derivatives, to which (E)-3-(3-Cyano-4-fluorophenyl)acrylic acid belongs, have been extensively studied for their potential in synthesizing bioactive compounds. mdpi.comresearchgate.netresearchgate.net

Material Science: Cinnamic acid derivatives are utilized as building blocks for advanced polymers with applications ranging from industrial plastics to biomedical devices like drug delivery systems. rsc.org

Overview of Research Trajectories for Related Chemical Structures

Research into compounds structurally related to this compound is multifaceted, with significant efforts in medicinal chemistry and material science.

Derivatives of cinnamic acid have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govmdpi.comresearchgate.net The introduction of substituents like halogens and cyano groups onto the phenyl ring is a common strategy to modulate these biological activities. For instance, fluorinated compounds are prevalent in pharmaceuticals, with over 20% of marketed drugs containing at least one fluorine atom. nih.govresearchgate.net The first fluorinated pharmaceutical, Florinef acetate, was introduced in 1954. nih.gov

In the realm of material science, the focus is on creating novel polymers with tailored properties. The rigid aromatic core and the reactive acrylic acid group of cinnamic acid derivatives make them excellent candidates for developing high-performance polymers. rsc.org Furthermore, some cinnamic acid derivatives have been investigated for their UV-absorbing properties, suggesting potential applications in sunscreens. researchgate.netwikipedia.org

The synthesis of related cyano- and fluoro-substituted aromatic compounds is also an active area of research. For example, methods for preparing 3-cyano-4-fluorophenol and other similar intermediates are of interest due to their potential as starting materials for more complex molecules with pharmacological or pesticidal activities. google.com

Structure

3D Structure

Properties

Molecular Formula |

C10H6FNO2 |

|---|---|

Molecular Weight |

191.16 g/mol |

IUPAC Name |

(E)-3-(3-cyano-4-fluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H6FNO2/c11-9-3-1-7(2-4-10(13)14)5-8(9)6-12/h1-5H,(H,13,14)/b4-2+ |

InChI Key |

XJTMALWOBFWNIP-DUXPYHPUSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)C#N)F |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)C#N)F |

Origin of Product |

United States |

Synthetic Methodologies for E 3 3 Cyano 4 Fluorophenyl Acrylic Acid

Retrosynthetic Analysis and Strategic Precursors

A retrosynthetic analysis of (E)-3-(3-Cyano-4-fluorophenyl)acrylic acid reveals two principal disconnection approaches, highlighting the key precursors for its synthesis.

The first and most direct disconnection is at the double bond, which points to a Knoevenagel condensation pathway. This approach involves the reaction of 3-cyano-4-fluorobenzaldehyde with a C2-synthon providing the carboxylic acid functionality, such as malonic acid . This is a classic and widely used method for the formation of α,β-unsaturated carboxylic acids from aromatic aldehydes.

A second major disconnection strategy involves the carbon-carbon bond between the aromatic ring and the acrylic acid moiety. This suggests a Palladium-Catalyzed Cross-Coupling Reaction , specifically a Heck reaction . In this scenario, a halo-substituted benzene (B151609) derivative, such as 1-bromo-3-cyano-4-fluorobenzene or 1-iodo-3-cyano-4-fluorobenzene , is coupled with acrylic acid or one of its esters.

The feasibility of these synthetic routes is supported by the commercial availability of the key precursors, such as 3-cyano-4-fluorobenzaldehyde and various halogenated 3-cyano-4-fluorobenzenes.

Palladium-Catalyzed Cross-Coupling Reactions

The Heck reaction, a cornerstone of modern organic synthesis, provides a powerful method for the vinylation of aryl halides, offering a direct route to cinnamic acid derivatives. organic-chemistry.org

Heck Reaction Protocols for (E)-Stereoselectivity

A significant advantage of the Heck reaction is its inherent propensity to yield the more stable (E)-isomer, which is the desired stereoisomer for the target molecule. organic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. This final step typically favors the formation of the trans-alkene due to steric considerations. acs.org

A typical protocol for a Heck reaction involving an aryl bromide and acrylic acid would involve heating the reactants in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent. For instance, a reaction could be carried out by heating a mixture of the aryl halide, acrylic acid, palladium(II) acetate, a phosphine ligand like triphenylphosphine, and a base such as triethylamine (B128534) in a solvent like acetonitrile. odinity.com

Optimization of Catalytic Systems and Ligands

The efficiency and selectivity of the Heck reaction are highly dependent on the choice of catalyst, ligand, and reaction conditions. While simple palladium salts like Pd(OAc)₂ are common, the use of specific ligands can significantly improve yields and turnover numbers. Bulky electron-rich phosphine ligands, for example, have been shown to be effective for the Heck reaction of aryl chlorides, which are typically less reactive than bromides or iodides. researchgate.net

The development of highly active and stable catalyst systems is an ongoing area of research. For instance, palladacycles and N-heterocyclic carbene (NHC) palladium complexes have emerged as efficient catalysts for Heck reactions, often requiring lower catalyst loadings and offering high stability. nih.gov

Table 1: Examples of Catalytic Systems for Heck Reactions

| Catalyst | Ligand | Base | Solvent | Substrates | Key Features | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tolyl)₃ | Triethylamine | Acetonitrile | Aryl bromides, Styrene | High conversion and selectivity. nih.gov | |

| Pd₂(dba)₃ | Di-1-adamantyl-n-butylphosphine | K₃PO₄ | Dioxane | Deactivated aryl chlorides | Improved efficiency for less reactive substrates. researchgate.net | |

| Pd/C | None | Triethylamine | Cyrene | Aryl iodides, Acrylates | Green solvent, recyclable catalyst. tue.nl |

Green Chemistry Approaches in Cross-Coupling Syntheses

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. In the context of the Heck reaction, this has led to the exploration of greener solvents, such as water and bio-based solvents like Cyrene and glycerol. tue.nltandfonline.com The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. tandfonline.com

Furthermore, efforts have been made to develop recyclable catalysts to minimize waste and reduce the cost associated with precious metal catalysts. Palladium on charcoal (Pd/C) is a classic example of a heterogeneous catalyst that can be easily recovered and reused. tue.nl Solvent-free reaction conditions, often facilitated by techniques such as ball-milling, represent another significant advancement in greening the Heck reaction. beilstein-journals.org

Knoevenagel Condensation and Related Olefination Procedures

The Knoevenagel condensation is a highly reliable and widely employed method for the synthesis of α,β-unsaturated compounds. wikipedia.org It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base. wikipedia.org

Selection of Condensing Agents and Reaction Conditions

For the synthesis of this compound, the most direct approach is the Knoevenagel condensation of 3-cyano-4-fluorobenzaldehyde with malonic acid. This reaction is typically carried out in the presence of a basic catalyst. While pyridine (B92270) has traditionally been used as both a solvent and catalyst, greener alternatives are now favored. tandfonline.com

A variety of basic catalysts can be employed, including primary and secondary amines like piperidine (B6355638), or even ammonium (B1175870) salts such as ammonium bicarbonate. wikipedia.orgtandfonline.com The Doebner modification of the Knoevenagel condensation specifically utilizes pyridine as a solvent and a catalytic amount of piperidine, which often leads to the direct formation of the cinnamic acid via in-situ decarboxylation of the intermediate malonic acid derivative. organic-chemistry.orgwikipedia.org

Recent research has focused on developing more environmentally friendly conditions for the Knoevenagel condensation. This includes the use of solvent-free conditions, microwave irradiation, and aqueous media. tandfonline.comlookchem.compsu.edu For example, a solvent-free Knoevenagel condensation of various benzaldehydes with malonic acid has been successfully demonstrated using ammonium bicarbonate as a catalyst, resulting in high yields of the corresponding cinnamic acids. tandfonline.com Another green approach involves using natural catalysts like lemon juice in the absence of any solvent. lookchem.comresearchgate.net

A plausible synthetic route to the target molecule would involve reacting 3-cyano-4-fluorobenzaldehyde with malonic acid in the presence of a catalyst like piperidine or ammonium bicarbonate, with or without a solvent, followed by heating to effect decarboxylation.

Table 2: Examples of Knoevenagel Condensation Conditions

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Aromatic Aldehydes | Malonic Acid | Ammonium Bicarbonate | None | 90°C, 2h | Cinnamic Acids | tandfonline.com |

| Aromatic Aldehydes | Malononitrile | Lemon Juice | None | Room Temperature | Arylidenemalononitriles | lookchem.comresearchgate.net |

| Aromatic Aldehydes | Malonic Acid | Piperidine/K₂CO₃ | Water | Microwave/Ultrasound | 3-Aryl Acrylic Acids | psu.edu |

Stereochemical Control in E/Z Isomer Formation

The synthesis of 3-(3-Cyano-4-fluorophenyl)acrylic acid requires precise control over the geometry of the carbon-carbon double bond to selectively obtain the (E)-isomer, which is the thermodynamically more stable configuration. Two primary reactions, the Knoevenagel-Doebner condensation and the Heck reaction, are instrumental in achieving this stereoselectivity.

The Knoevenagel-Doebner condensation is a highly stereoselective method that typically yields the (E)-isomer with high selectivity (≥95:5 E/Z ratio). researchgate.netorganic-chemistry.orgnih.gov The mechanism of the Doebner modification, which uses a base like pyridine, involves the formation of an enolate from malonic acid, which then attacks the aldehyde. The subsequent elimination of water and decarboxylation proceed in a manner that minimizes steric hindrance, favoring the trans-arrangement of the aromatic ring and the carboxylic acid group. organic-chemistry.org The proposed organocatalytic mechanism may involve an iminium intermediate, a Mannich-type addition, and a final decarboxylative elimination, which together enforce the E-configuration. organic-chemistry.org

The Heck reaction also demonstrates exceptional stereoselectivity, almost exclusively producing the (E)-isomer. organic-chemistry.org The reaction mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by coordination and insertion of the alkene (syn-addition). wikipedia.org Subsequent bond rotation and β-hydride elimination (which is also a syn-process) lead to the final product. Steric interactions during this process guide the formation of the more stable trans-substituted alkene. youtube.com

Table 1: Comparison of Stereoselective Reactions

| Reaction | Typical Reactants | Key Stereochemical Feature | Common Catalysts/Reagents | Typical Isomer Ratio (E:Z) |

|---|---|---|---|---|

| Knoevenagel-Doebner | 3-Cyano-4-fluorobenzaldehyde, Malonic acid | Decarboxylative condensation | Pyridine, Piperidine organic-chemistry.orgmdpi.com | >95:5 researchgate.netorganic-chemistry.org |

| Heck Reaction | 3-Cyano-4-fluoro-1-halobenzene, Acrylate (B77674) ester | Palladium-catalyzed cross-coupling | Pd(OAc)₂, Pd/C, BINAP wikipedia.orglibretexts.orgmatthey.com | >98:2 organic-chemistry.orgyoutube.com |

Multi-Step Synthesis from Simpler Aromatic Precursors

The synthesis of this compound is not a single-step process from basic materials. It involves a multi-step pathway starting from simpler, commercially available aromatic compounds. A logical and common strategy involves the synthesis of the key intermediate, 3-cyano-4-fluorobenzaldehyde , which then undergoes condensation to form the final acrylic acid product. chembk.comsynquestlabs.comcymitquimica.com The synthesis of this key aldehyde requires careful regioselective introduction of the cyano and formyl groups onto a fluorinated benzene ring.

Introduction of Cyano Functionality

The cyano group is a versatile and strongly electron-withdrawing substituent that can be introduced onto the aromatic ring through several classical methods. google.com The choice of method often depends on the available starting material.

Sandmeyer Reaction : This reaction is a cornerstone of aromatic chemistry for converting an aryl amine into a variety of functional groups, including nitriles. nih.gov The process involves the diazotization of an aromatic amine (e.g., 2-fluoro-5-aminobenzonitrile) with sodium nitrite (B80452) under acidic conditions, followed by treatment of the resulting diazonium salt with a copper(I) cyanide (CuCN) catalyst. wikipedia.orgorganic-chemistry.org While effective, traditional Sandmeyer reactions often use stoichiometric, highly toxic copper cyanide. researchgate.netrsc.org

Rosenmund-von Braun Reaction : This method directly converts an aryl halide to an aryl nitrile using copper(I) cyanide, typically in a high-boiling polar solvent at elevated temperatures (150–250 °C). wikipedia.orgsynarchive.comorganic-chemistry.org For instance, 3-bromo-4-fluorobenzonitrile (B1266296) could be converted to the dinitrile precursor for the target aldehyde. The harsh conditions and difficult product purification have led to the development of milder, copper-catalyzed domino halide exchange-cyanation procedures that can be performed at lower temperatures. organic-chemistry.orgorganic-chemistry.org

Halogenation and Fluorination Strategies

The synthesis of the required precursor, 3-cyano-4-fluorobenzaldehyde, necessitates precise placement of substituents.

Fluorination : The fluorine atom is typically incorporated early in the synthetic sequence. Industrial methods for producing fluorinated aromatics include halogen exchange (Halex) reactions, where a chloro- or bromo-substituent is replaced by fluorine using an alkali metal fluoride (B91410) like KF in a polar aprotic solvent. google.com The Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, is another classic method. wikipedia.org

Halogenation for Functionalization : Halogen atoms can be introduced to serve as handles for further reactions. For example, a common route to 4-cyano-2-fluorobenzaldehyde (B22119) (an isomer of the required intermediate) involves the radical bromination of 3-fluoro-4-methylbenzonitrile (B68015) using N-bromosuccinimide (NBS), followed by oxidation of the resulting benzyl (B1604629) bromide to the aldehyde. smolecule.com A similar strategy could be adapted. Alternatively, direct bromination of 4-fluorobenzaldehyde (B137897) can yield 3-bromo-4-fluorobenzaldehyde, which could then undergo cyanation. google.com

Carboxylic Acid Formation Pathways

Once the key intermediate, 3-cyano-4-fluorobenzaldehyde, is obtained, the final acrylic acid moiety is constructed.

Direct Condensation (Knoevenagel-Doebner) : The most straightforward pathway is the Knoevenagel-Doebner reaction. Condensation of 3-cyano-4-fluorobenzaldehyde with malonic acid in the presence of a basic catalyst like pyridine or piperidine results in a direct, one-pot conversion to this compound, with concomitant decarboxylation. researchgate.netorganic-chemistry.org

Heck Reaction Followed by Hydrolysis : An alternative two-step pathway begins with a Heck reaction. A suitable aryl halide, such as 3-bromo-4-fluorobenzonitrile, is coupled with an acrylate ester (e.g., ethyl acrylate or butyl acrylate) using a palladium catalyst. matthey.com This forms an ester of this compound. The final carboxylic acid is then obtained through a subsequent hydrolysis step, typically by heating with an aqueous base like sodium hydroxide, followed by acidification. nih.govresearchgate.net

Novel Synthetic Routes and Mechanistic Investigations

Research continues to seek more efficient, safer, and environmentally benign methods for synthesizing acrylic acids and their precursors. Innovations often focus on improving catalytic systems, reducing waste, and exploring unconventional reaction pathways.

Unconventional Reaction Pathways for Acrylic Acid Synthesis

While the synthesis of the specific target molecule relies on established methods, the broader field of acrylic acid synthesis includes several novel and unconventional approaches that could potentially be adapted.

Biocatalytic Synthesis : A significant shift towards sustainability involves using biorenewable feedstocks. Routes have been developed to produce the basic acrylic acid monomer from biomass-derived platform chemicals like lactic acid or furfural. nih.govrenewable-carbon.eunih.gov These processes often employ biocatalysts, such as specific enzymes or engineered microorganisms, to convert substrates like lactyl-CoA into acrylyl-CoA, which is then hydrolyzed to acrylic acid. google.com This represents a green alternative to petrochemical-based production. researchgate.net

Tandem or Cascade Reactions : Modern synthetic strategy emphasizes efficiency through tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. A three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary amines has been developed that proceeds via a Knoevenagel condensation followed by a nucleophilic aromatic substitution. mdpi.com While this produces a different final product, it illustrates the potential for cascade reactions starting from similar precursors. Similarly, tandem Wittig-Claisen reactions are used to construct complex γ,δ-unsaturated carbonyl compounds, showcasing advanced synthetic design. wikipedia.org

Mechanistic Studies of Key Synthetic Steps

The key synthetic step in the formation of this compound via the Knoevenagel-Doebner reaction involves a well-studied mechanism. bu.eduyoutube.com The reaction is initiated by the deprotonation of the active methylene compound, malonic acid, by a basic catalyst, typically a secondary amine like piperidine. tandfonline.com This generates a nucleophilic enolate ion.

The mechanism proceeds through the following steps:

Enolate Formation: The basic catalyst abstracts an acidic proton from the α-carbon of malonic acid to form a resonance-stabilized enolate ion. youtube.com

Nucleophilic Addition: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-cyano-4-fluorobenzaldehyde. The electron-withdrawing nature of the cyano and fluoro groups increases the electrophilicity of the carbonyl carbon, thus facilitating this step. This addition results in the formation of an aldol-type intermediate. bu.edu

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or the solvent, to form a β-hydroxy dicarboxylic acid.

Dehydration and Decarboxylation (Doebner Modification): In the Doebner modification, the reaction is heated in the presence of pyridine. This promotes the dehydration of the β-hydroxy intermediate to form an α,β-unsaturated dicarboxylic acid. Subsequently, the unstable β-carboxylic acid group is eliminated as carbon dioxide, leading to the final product, this compound. bu.edutandfonline.combu.edu The trans or (E)-isomer is the thermodynamically more stable product and is typically formed preferentially. nih.govnih.gov

The presence of the electron-withdrawing cyano group at the meta-position and the fluorine atom at the para-position of the benzaldehyde (B42025) ring has a significant electronic effect on the reaction. These groups inductively withdraw electron density from the aromatic ring, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the malonic acid enolate. This generally leads to faster reaction rates compared to unsubstituted or electron-donating group-substituted benzaldehydes.

Advanced Spectroscopic and Structural Elucidation of E 3 3 Cyano 4 Fluorophenyl Acrylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For (E)-3-(3-Cyano-4-fluorophenyl)acrylic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a comprehensive picture of its structure.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional NMR experiments are instrumental in establishing the connectivity between different atoms in a molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals the coupling relationships between vicinal protons. For this compound, a distinct cross-peak is expected between the two vinylic protons of the acrylic acid moiety, confirming their adjacent positions. The aromatic protons would also exhibit cross-peaks corresponding to their coupling patterns, aiding in their specific assignment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sigmaaldrich.comir-spectra.com The HMQC or HSQC spectrum will show correlations between each proton and the carbon atom to which it is attached. This is crucial for assigning the carbon signals of the aromatic ring and the acrylic acid double bond. sigmaaldrich.comir-spectra.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. sigmaaldrich.comir-spectra.com This is particularly useful for identifying quaternary carbons, such as the cyano carbon, the carboxyl carbon, and the substituted aromatic carbons, by observing their correlations with nearby protons. For instance, the vinylic protons are expected to show correlations to the carboxyl carbon and the carbons of the phenyl ring.

Fluorine-19 NMR for Detailed Fluorophenyl Moiety Analysis

Fluorine-19 NMR is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. rsc.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in strong signals. rsc.org The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the adjacent cyano and the acrylic acid groups. The chemical shift is anticipated to be in the typical range for an aryl fluoride (B91410). rsc.org Furthermore, coupling between the ¹⁹F nucleus and the neighboring aromatic protons (³JHF and ⁴JHF) will be observable in both the ¹H and ¹⁹F NMR spectra, providing definitive evidence for the substitution pattern on the phenyl ring.

Carbon-13 and Proton NMR Chemical Shift Correlations and Coupling Constants

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on established values for similar substituted acrylic acids and fluorophenyl compounds. chemicalbook.comnih.govrsc.orgbldpharm.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H-¹H Coupling Constants (J, Hz) |

|---|---|---|---|

| Carboxyl-OH | 10-13 (broad singlet) | - | - |

| Vinylic-H (α to COOH) | 6.4 - 6.6 (doublet) | 118 - 122 | J = ~16 Hz (trans) |

| Vinylic-H (β to COOH) | 7.6 - 7.8 (doublet) | 140 - 145 | J = ~16 Hz (trans) |

| Aromatic-H | 7.3 - 8.0 (multiplets) | 115 - 140 | Aromatic couplings |

| Carboxyl-C | - | 168 - 172 | - |

| Cyano-C | - | 115 - 120 | - |

| Aromatic-C | - | 115 - 165 (including C-F) | - |

The large coupling constant of approximately 16 Hz between the vinylic protons is characteristic of a trans configuration across the double bond. nih.gov The chemical shift of the carboxyl proton is typically broad and downfield due to hydrogen bonding. researchgate.netresearchgate.net The carbon spectrum will show distinct signals for the carboxyl, cyano, vinylic, and aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. researchgate.netresearchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Absorption Bands for Cyano, Carboxyl, and Aromatic Moieties

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its constituent functional groups.

Cyano Group (-C≡N): A sharp and intense absorption band corresponding to the C≡N stretching vibration is expected in the region of 2220-2240 cm⁻¹. nih.govrsc.org This band is often a clear diagnostic feature in the IR spectrum.

Carboxyl Group (-COOH): The carboxyl group gives rise to several characteristic bands. A very broad O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. researchgate.net The C=O stretching vibration will appear as a strong, sharp band around 1690-1720 cm⁻¹. researchgate.net Conjugation with the double bond and the aromatic ring typically shifts this band to a lower frequency. researchgate.net The C-O stretching and O-H bending vibrations are expected in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively.

Aromatic Moiety: The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, will be observed in the fingerprint region (below 1000 cm⁻¹).

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxyl -OH | O-H stretch (H-bonded) | 2500 - 3300 | Broad, Strong |

| Cyano -C≡N | C≡N stretch | 2220 - 2240 | Sharp, Strong (IR) |

| Carbonyl C=O | C=O stretch | 1690 - 1720 | Strong |

| Alkene C=C | C=C stretch | 1620 - 1640 | Medium |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium to Weak |

| Carboxyl C-O | C-O stretch | 1210 - 1320 | Strong |

| Aromatic C-F | C-F stretch | 1100 - 1250 | Strong |

| Aromatic C-H | C-H out-of-plane bend | 800 - 900 | Medium to Strong |

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy can also provide insights into the conformational preferences of the molecule. The relative intensities and positions of certain bands, particularly in the fingerprint region, can be sensitive to the rotational conformation around the single bonds, such as the bond connecting the phenyl ring to the acrylic acid moiety. chemicalbook.comnih.gov In the solid state, the molecule is likely to exist in a planar conformation to maximize conjugation and packing efficiency. Studies on similar acrylic acid derivatives have shown that hydrogen bonding plays a significant role in dictating the solid-state conformation. chemicalbook.com Any significant deviation from planarity would likely be reflected in the vibrational spectra. chemicalbook.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This allows for the precise determination of a compound's molecular weight and elemental composition, as well as providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally confirming the molecular formula of a compound by measuring its mass with very high accuracy. For this compound, with a nominal mass of 191 g/mol , HRMS provides the exact mass, which can then be compared to the calculated mass for the proposed molecular formula, C₁₀H₆FNO₂.

While specific HRMS data for this compound is not widely published, the expected data can be illustrated. An Orbitrap mass spectrometer, for instance, would be capable of measuring the mass with an error of less than 3 ppm. nih.gov The theoretical exact mass of the protonated molecule [M+H]⁺ would be compared against the experimentally determined value to confirm the elemental composition.

Illustrative HRMS Data Table

| Attribute | Value |

| Molecular Formula | C₁₀H₆FNO₂ |

| Theoretical Exact Mass (M) | 191.0383 |

| Theoretical m/z of [M+H]⁺ | 192.0461 |

| Illustrative Experimental m/z of [M+H]⁺ | 192.0459 |

| Mass Error (ppm) | -1.04 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ would likely lead to several key fragmentation pathways. General principles of fragmentation suggest that common losses would include water (H₂O), carbon monoxide (CO), and the carboxylic acid group (COOH). The presence of the cyano and fluoro groups on the phenyl ring would also influence the fragmentation pattern. Studies on related nitrile-containing amino acids show that competing losses of CO₂ versus HCN can occur. nih.gov The fragmentation of other cyano-substituted aromatic compounds also shows characteristic losses related to the cyano group.

Plausible Fragmentation Pathways of [M+H]⁺ for this compound:

Loss of H₂O: A primary fragmentation could be the loss of a water molecule (18 Da) from the carboxylic acid group.

Loss of CO₂: Decarboxylation, the loss of carbon dioxide (44 Da), is a common fragmentation pathway for carboxylic acids.

Loss of HCN: Fragmentation involving the cyano group could lead to the loss of hydrogen cyanide (27 Da).

Cleavage of the acrylic acid side chain: Fission of the bond between the phenyl ring and the acrylic acid moiety would also be an expected fragmentation pathway.

Illustrative MS/MS Fragmentation Data Table

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment |

| 192.0461 | 174.0356 | 18.0105 | H₂O |

| 192.0461 | 146.0405 | 46.0056 | HCOOH (Formic Acid) |

| 192.0461 | 165.0430 | 27.0031 | HCN |

| 146.0405 | 119.0374 | 27.0031 | HCN |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering precise details on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not available in the searched literature, analysis of a closely related compound, 4-Cyano-3-fluorophenyl-3-(4-hexoxy-3-methoxyphenyl)acrylic acid ester, provides valuable insights into the expected structural features. asianpubs.orgasianpubs.org

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

In the solid state, molecules of this compound are expected to pack in a manner that maximizes stabilizing intermolecular interactions.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules would form dimers through hydrogen bonding between the carboxylic acid moieties (O-H···O=C). This is a very common motif in the crystal structures of carboxylic acids.

π-Stacking: The aromatic phenyl ring allows for π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice. The presence of the electron-withdrawing cyano and fluoro groups would influence the electrostatic potential of the ring and thus the nature of these interactions.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

The precise measurement of bond lengths, bond angles, and torsional angles from X-ray crystallographic data allows for a detailed understanding of the molecular geometry.

Bond Lengths: The C=C double bond of the acrylic acid moiety is expected to have a length of approximately 1.34 Å, characteristic of a double bond. The C-C single bonds in the acrylic chain will be longer, around 1.47 Å. The C-F bond length is typically around 1.35 Å. The C≡N bond of the cyano group is expected to be approximately 1.15 Å.

Bond Angles: The bond angles around the sp² hybridized carbons of the phenyl ring and the acrylic acid double bond are expected to be close to 120°.

Torsional Angles: The torsional angle across the C=C double bond would confirm the (E)-configuration (trans), with a value close to 180°. The planarity of the molecule would be determined by the torsional angle between the phenyl ring and the acrylic acid group. In a related structure, the double bond shows a trans configuration with a torsion angle of 175.7(3)°. asianpubs.org

Illustrative Bond Length and Angle Data Table

| Bond/Angle | Expected Value |

| C=C (acrylic) | ~1.34 Å |

| C-C (phenyl-acrylic) | ~1.47 Å |

| C-F | ~1.35 Å |

| C≡N | ~1.15 Å |

| C-O (carboxyl) | ~1.32 Å |

| C=O (carboxyl) | ~1.23 Å |

| C-C-C (acrylic) | ~120° |

| C=C-C (phenyl) | ~120° |

This table contains expected values based on standard bond lengths and angles and data from related structures, as a specific crystal structure for the title compound is not available in the searched literature.

Polymorphism and Solid-State Conformational Variations

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. The existence of polymorphism for this compound has not been reported in the searched literature. However, given the presence of flexible torsional angles, it is plausible that different crystal packing arrangements could arise under different crystallization conditions, leading to polymorphism. Conformational variations in the solid state would likely involve rotation around the single bond connecting the phenyl ring and the acrylic acid moiety.

Computational and Theoretical Investigations of E 3 3 Cyano 4 Fluorophenyl Acrylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular properties of compounds. For molecules like (E)-3-(3-Cyano-4-fluorophenyl)acrylic acid , these methods can elucidate electronic structure, molecular geometry, and spectroscopic features.

For This compound , a DFT optimization would likely show a planar conformation for the acrylic acid side chain and the phenyl ring, which is characteristic of cinnamic acid derivatives. The presence of the electron-withdrawing cyano (-CN) and fluoro (-F) groups is expected to alter the bond lengths and angles within the benzene (B151609) ring compared to unsubstituted cinnamic acid. Specifically, the C-F and C-CN bond lengths will be characteristic of those found in other fluorinated and cyanated aromatic compounds. The geometry optimization process minimizes the total energy of the molecule to find its most stable three-dimensional arrangement.

Table 1: Predicted Optimized Geometrical Parameters for this compound (based on analogous compounds) (Note: These are representative values and would require specific calculations for confirmation.)

| Parameter | Predicted Value |

|---|---|

| C=C bond length (acrylic) | ~1.34 Å |

| C-C bond length (phenyl-acrylic) | ~1.48 Å |

| C-O bond length (carboxyl) | ~1.35 Å |

| C=O bond length (carboxyl) | ~1.22 Å |

| C-F bond length | ~1.35 Å |

| C-CN bond length | ~1.44 Å |

| C-C-O bond angle (carboxyl) | ~117° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and reactivity. dergipark.org.tr

In studies of cinnamic acid and its derivatives, the HOMO is typically distributed over the phenyl ring and the acrylic acid moiety, while the LUMO is also delocalized across the conjugated system. nih.gov For This compound , the electron-withdrawing nature of the cyano and fluoro groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted cinnamic acid. This effect is due to the stabilization of the molecular orbitals by the electronegative substituents. The HOMO-LUMO gap is a critical parameter; a smaller gap suggests higher reactivity. nih.gov In a study on acrylic acid, the HOMO-LUMO gap was calculated to be 5.545 eV. researchgate.netdergipark.org.tr

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (based on analogous compounds) (Note: These are representative values and would require specific calculations for confirmation.)

| Orbital | Predicted Energy (eV) | Spatial Distribution |

|---|---|---|

| HOMO | ~ -6.5 to -7.5 | Delocalized over the phenyl ring and acrylic acid group, with significant contribution from the C=C bond. |

| LUMO | ~ -1.5 to -2.5 | Delocalized over the entire conjugated system, with notable density on the acrylic acid and cyano groups. |

The spatial distribution of the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO distribution highlights areas prone to nucleophilic attack. youtube.com

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is useful for identifying the electrophilic and nucleophilic sites. In an EPS map, red regions indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive electrostatic potential (electron-poor areas).

For This compound , the EPS map is expected to show a highly negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, making these sites susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The fluorine atom, being highly electronegative, will also contribute to a region of negative potential. The aromatic protons and the vinyl protons would likely show moderately positive potentials.

Computational methods can predict spectroscopic data, which can then be compared with experimental results for structure verification.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable. For similar molecules like hydroxyl derivatives of cinnamic acid, calculated chemical shifts have shown good correlation with experimental data. mdpi.com For the title compound, the chemical shifts of the aromatic protons would be influenced by the positions of the cyano and fluoro substituents. The vinyl protons of the acrylic acid moiety would show characteristic shifts, and their coupling constants would confirm the (E)-configuration.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For benzonitrile (B105546) and its derivatives, the characteristic C≡N stretching frequency is a prominent feature in the IR spectrum. frontiersin.orgaip.org For This compound , the predicted IR spectrum would show strong absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch, the C-F stretch, and the C≡N stretch.

Table 3: Predicted Key IR Vibrational Frequencies for this compound (Note: These are representative values and would require specific calculations for confirmation.)

| Functional Group | Predicted Wavenumber (cm-1) |

|---|---|

| O-H stretch (Carboxylic acid) | ~3500 (monomer), broad ~2500-3300 (dimer) |

| C-H stretch (Aromatic/Vinyl) | ~3100-3000 |

| C≡N stretch (Cyano) | ~2230-2210 |

| C=O stretch (Carboxyl) | ~1720-1680 |

| C=C stretch (Alkene) | ~1640-1620 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. Cinnamic acid and its derivatives typically exhibit strong absorption in the UV region due to π→π* transitions within the conjugated system. researchgate.net The presence of the cyano and fluoro groups on the phenyl ring would likely cause a shift in the absorption maximum (λmax) compared to unsubstituted cinnamic acid.

Conformational Analysis and Potential Energy Surfaces

Understanding the conformational landscape of a molecule is essential for predicting its properties and behavior.

Torsional scans, also known as potential energy surface (PES) scans, are performed to investigate the energy changes associated with the rotation around specific single bonds. qcware.comq-chem.com For This compound , key torsional angles would include the rotation around the C-C bond connecting the phenyl ring to the acrylic acid moiety and the rotation around the C-C bond within the carboxylic acid group.

Studies on cinnamic acid have identified s-cis and s-trans conformers related to the orientation of the carbonyl group. scielo.org.mx The relative stability of these conformers can be influenced by substituents and the solvent environment. A torsional scan for the title compound would likely reveal the energy barriers for rotation and identify the most stable conformers. The planarity of the molecule is often favored due to the extended conjugation, but steric hindrance from substituents could lead to non-planar ground state geometries.

Energy Minima and Transition States

A thorough search of scientific databases and computational chemistry literature did not yield any specific studies on the energy minima and transition states of this compound. Such studies, typically employing methods like Density Functional Theory (DFT), are crucial for understanding the compound's conformational landscape, including its most stable three-dimensional structures (energy minima) and the energy barriers between different conformations (transition states).

For similar molecules, like 2-cyano-3-(thiophen-2-yl)acrylic acid, researchers have performed relaxed potential energy surface scans to identify stable conformers and rotational energy barriers. researchgate.net This type of analysis would be invaluable for understanding the structural preferences of this compound, driven by the interplay of the cyano, fluoro, and acrylic acid functional groups. However, at present, no such data has been published for the target compound.

Molecular Dynamics Simulations

Solvation Effects and Dynamic Behavior in Different Media

There are no specific molecular dynamics (MD) simulation studies available for this compound. MD simulations are instrumental in understanding how a molecule behaves in different environments, such as in aqueous solutions or organic solvents. These simulations can provide insights into:

Solvation Shell Structure: How solvent molecules arrange around the solute.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the acrylic acid moiety and protic solvents.

Conformational Flexibility: How the molecule's shape fluctuates over time in solution.

While general MD studies on acrylic acid polymers and other derivatives exist, detailing their conformational changes with pH or in the presence of surfactants, this level of investigation has not been applied to this compound. nih.govnih.govrsc.orgacs.org

Interaction with Model Surfaces or Host Molecules

No research could be found detailing the interaction of this compound with any model surfaces (e.g., metal oxides, graphene) or host molecules (e.g., cyclodextrins, proteins). Such studies are vital for applications in materials science and drug design. Computational methods like molecular docking and MD simulations are often used to predict binding affinities and interaction modes. The absence of this information for the specified compound limits the understanding of its potential for surface functionalization or as a guest molecule in host-guest chemistry.

Structure-Property Relationship Studies (QSAR/QSPR excluding biological/clinical relevance)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are predictive models that correlate the chemical structure of compounds with their properties.

Derivation of Molecular Descriptors

While molecular descriptors for this compound can be theoretically calculated using various software packages, no published studies have reported a comprehensive set of these descriptors. These descriptors fall into several categories:

Constitutional Descriptors: Molecular weight, atom counts, etc.

Topological Descriptors: Indices that describe the connectivity of the molecule.

Geometrical Descriptors: Based on the 3D structure of the molecule.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, such as dipole moment, orbital energies (HOMO/LUMO), and partial charges.

A table of theoretically calculable, but not experimentally published, descriptors is presented below for illustrative purposes.

Table 1: Theoretically Calculable Molecular Descriptors for this compound (Note: These values are not from published research and are for illustrative purposes only.)

| Descriptor Category | Descriptor Name | Illustrative Value |

|---|---|---|

| Constitutional | Molecular Weight | ~193.14 g/mol |

| Number of H-Bond Donors | 1 | |

| Number of H-Bond Acceptors | 4 | |

| Topological | Rotatable Bond Count | 2 |

| Quantum-Chemical | Dipole Moment | Not Available |

| HOMO Energy | Not Available | |

| LUMO Energy | Not Available |

Correlation with Theoretical Chemical Reactivity Indices

No studies have been published that correlate the molecular descriptors of this compound with theoretical chemical reactivity indices. These indices, derived from the electronic structure, are used to predict the reactivity of a molecule. Key reactivity indices include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Studies on other molecules demonstrate how these DFT-derived indices can provide a deep understanding of chemical reactivity. nih.gov For this compound, such an analysis would clarify the influence of the electron-withdrawing cyano and fluoro groups on the reactivity of the acrylic acid moiety, but this research has not yet been conducted.

Chemical Reactivity and Derivatization of E 3 3 Cyano 4 Fluorophenyl Acrylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification: (E)-3-(3-Cyano-4-fluorophenyl)acrylic acid can be readily converted to its corresponding esters through reaction with various alcohols under acidic conditions. Common methods include Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, for more sensitive alcohols or to achieve higher yields, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be employed. stackexchange.com The esterification of substituted acrylic acids with phenols can also be achieved, often requiring a strong acid catalyst to facilitate the reaction with the less nucleophilic phenolic hydroxyl group. semanticscholar.orgnih.gov

Table 1: Examples of Esterification Reactions

| Alcohol/Phenol | Reagent/Catalyst | Product |

| Methanol | H₂SO₄, heat | Methyl (E)-3-(3-cyano-4-fluorophenyl)acrylate |

| Ethanol | H₂SO₄, heat | Ethyl (E)-3-(3-cyano-4-fluorophenyl)acrylate |

| 2-Fluoro-4-hydroxybenzonitrile | DCC, DMAP | 4-Cyano-3-fluorophenyl (E)-3-(3-cyano-4-fluorophenyl)acrylate |

Amidation: The carboxylic acid can also be transformed into amides by reaction with primary or secondary amines. This is often achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by the addition of the amine. Direct amidation can also be accomplished using coupling reagents like EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride). chemguide.co.uk The direct amidation of esters with amines is another viable route to amide formation. masterorganicchemistry.com

Table 2: Examples of Amidation Reactions

| Amine | Reagent/Catalyst | Product |

| Ammonia | SOCl₂, then NH₃ | (E)-3-(3-Cyano-4-fluorophenyl)acrylamide |

| Diethylamine | Oxalyl chloride, then Et₂NH | (E)-N,N-Diethyl-3-(3-cyano-4-fluorophenyl)acrylamide |

| Aniline | EDC·HCl | (E)-N-Phenyl-3-(3-cyano-4-fluorophenyl)acrylamide |

The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol, (E)-3-(3-cyano-4-fluorophenyl)prop-2-en-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. reddit.comlibretexts.org It is important to note that LiAlH₄ will reduce the carboxylic acid without affecting the acrylic double bond. wikipedia.orgchemistrysteps.com

Selective reduction to the aldehyde, (E)-3-(3-cyano-4-fluorophenyl)acrylaldehyde, is more challenging as aldehydes are readily reduced to alcohols. However, this can be achieved using sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. stackexchange.comadichemistry.comacs.orgnih.govmdpi.com Biocatalytic methods using carboxylate reductases also offer a route for the selective reduction of carboxylic acids to aldehydes. rsc.org

Table 3: Reduction Reactions of the Carboxylic Acid Group

| Product | Reagent |

| (E)-3-(3-Cyano-4-fluorophenyl)prop-2-en-1-ol | Lithium aluminum hydride (LiAlH₄) |

| (E)-3-(3-Cyano-4-fluorophenyl)acrylaldehyde | Diisobutylaluminium hydride (DIBAL-H) at -78 °C |

For many synthetic applications, the carboxylic acid is converted into a more reactive derivative, such as an acyl chloride. This activation facilitates subsequent reactions like esterification and amidation. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. organic-chemistry.org Acryloyl chlorides can also be synthesized by reacting the corresponding acrylic acid with reagents like phenylchloroform in the presence of a Lewis acid catalyst. acs.orgnih.gov

Table 4: Synthesis of (E)-3-(3-Cyano-4-fluorophenyl)acryloyl chloride

| Reagent | Conditions |

| Thionyl chloride (SOCl₂) | Reflux |

| Oxalyl chloride ((COCl)₂) | Catalytic DMF |

| Phenylchloroform | Lewis acid catalyst, heat |

Reactions at the Acrylic Double Bond

The carbon-carbon double bond in the acrylic acid moiety is electron-deficient due to the conjugation with the electron-withdrawing carboxylic acid group and the cyano- and fluoro-substituted phenyl ring. This makes it susceptible to various addition reactions.

Electrophilic Addition: While the double bond is electron-deficient, it can still undergo electrophilic addition reactions, though they may be slower compared to simple alkenes. For instance, the addition of hydrogen halides like HBr proceeds with anti-Markovnikov regioselectivity, where the bromine atom adds to the β-carbon and the hydrogen atom adds to the α-carbon. nih.gov

Nucleophilic Addition (Conjugate Addition): The electron-deficient nature of the β-carbon makes the acrylic double bond highly susceptible to nucleophilic attack in a conjugate or 1,4-addition fashion. A wide range of nucleophiles, including amines, thiols, and carbanions (in the form of organocuprates or stabilized enolates in Michael additions), can add to the β-position. The reaction of amines with acrylate (B77674) esters is a well-established method for producing amine acrylates. chemistrysteps.com

Table 5: Examples of Addition Reactions to the Acrylic Double Bond

| Reagent | Reaction Type | Product |

| HBr | Electrophilic Addition | 3-Bromo-3-(3-cyano-4-fluorophenyl)propanoic acid |

| Diethylamine | Nucleophilic (Conjugate) Addition | 3-(Diethylamino)-3-(3-cyano-4-fluorophenyl)propanoic acid |

| Sodium cyanide | Nucleophilic (Conjugate) Addition | 3-(3-Cyano-4-fluorophenyl)-3-cyanopropanoic acid |

The electron-deficient double bond of this compound makes it a good dienophile for Diels-Alder reactions with electron-rich dienes. The presence of the electron-withdrawing groups enhances its reactivity in this [4+2] cycloaddition, leading to the formation of substituted cyclohexene derivatives. The stereochemistry of the Diels-Alder reaction is typically controlled, with the endo product often being favored. The reaction of myrcene with acrylic acid is an example of such a cycloaddition.

Table 6: Representative Diels-Alder Reaction

| Diene | Product |

| 1,3-Butadiene | 4-(3-Cyano-4-fluorophenyl)cyclohex-1-ene-1-carboxylic acid |

| Cyclopentadiene | 3-(3-Cyano-4-fluorophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

Transformations of the Cyano Group

The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this compound. researchgate.net

The nitrile functionality can undergo hydrolysis under either acidic or basic conditions to yield a carboxamide and subsequently a carboxylic acid. libretexts.orgchemguide.co.uk The reaction proceeds through the formation of an amide intermediate. chemistrysteps.comchemistrysteps.com

Acidic Hydrolysis : Heating the compound with a strong aqueous acid, such as hydrochloric or sulfuric acid, will protonate the nitrile nitrogen, rendering the carbon more susceptible to nucleophilic attack by water. This leads to the formation of the corresponding amide, which upon further heating, hydrolyzes to the carboxylic acid. libretexts.orgchemguide.co.uk

Basic Hydrolysis : Treatment with a strong aqueous base, like sodium hydroxide, followed by heating, will result in the nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.orgchemguide.co.uk This initially forms an imidic acid which tautomerizes to the amide. chemistrysteps.com Continued hydrolysis of the amide under basic conditions yields the carboxylate salt, which upon acidification, gives the dicarboxylic acid. chemguide.co.uk A patent describes the hydrolysis of aromatic nitriles to their corresponding carboxylic acids in an aqueous medium. google.com

Table 2: Hydrolysis Products of the Cyano Group

| Reaction Condition | Intermediate Product | Final Product |

| Mild acidic or basic conditions | (E)-3-(3-Carbamoyl-4-fluorophenyl)acrylic acid | (E)-3-(3-Carboxy-4-fluorophenyl)acrylic acid |

| Strong acidic or basic conditions with prolonged heating | (E)-3-(3-Carbamoyl-4-fluorophenyl)acrylic acid | (E)-3-(3-Carboxy-4-fluorophenyl)acrylic acid |

The cyano group can be readily reduced to a primary amine (aminomethyl group) using various reducing agents.

Catalytic Hydrogenation : This can be achieved using hydrogen gas in the presence of a metal catalyst such as Raney nickel or palladium on carbon.

Chemical Reduction : More commonly, chemical hydrides are employed. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively convert the nitrile to the corresponding primary amine. chemistrysteps.com The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. chemistrysteps.com Other reducing agents like diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride have also been shown to be effective for the reduction of both aliphatic and aromatic nitriles to primary amines. organic-chemistry.orgorganic-chemistry.orgacs.org An efficient and mild system for this transformation is the use of potassium borohydride (KBH₄) catalyzed by Raney Ni in ethanol. semanticscholar.org

Table 3: Common Reagents for the Reduction of the Cyano Group

| Reagent | Product |

| H₂, Raney Ni or Pd/C | (E)-3-(3-(Aminomethyl)-4-fluorophenyl)acrylic acid |

| LiAlH₄ | (E)-3-(3-(Aminomethyl)-4-fluorophenyl)acrylic acid |

| Diisopropylaminoborane/LiBH₄ (catalytic) | (E)-3-(3-(Aminomethyl)-4-fluorophenyl)acrylic acid |

| Raney Ni/KBH₄ | (E)-3-(3-(Aminomethyl)-4-fluorophenyl)acrylic acid |

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles such as Grignard reagents or organolithium compounds. This reaction pathway typically leads to the formation of ketones after hydrolysis of the intermediate imine.

In some contexts, particularly in nucleophilic aromatic substitution on azine systems, the cyanide group can act as a leaving group. acs.org However, in the context of the fluorophenyl moiety of the target compound, the fluorine atom is more likely to be displaced in nucleophilic aromatic substitution reactions.

Reactions of the Fluorophenyl Moiety

The fluorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the fluorine, cyano, and acrylic acid groups. Conversely, it is activated towards nucleophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) on the fluorophenyl ring of this compound is expected to be challenging due to the presence of multiple deactivating groups. libretexts.org The fluorine atom is an ortho-, para-director, while the cyano and acrylic acid groups are meta-directors. libretexts.org The combined effect of these substituents makes the ring significantly electron-deficient.

However, a powerful tool for the functionalization of such electron-poor aromatic rings is directed ortho metalation (DoM) . This strategy utilizes a directing group to guide the deprotonation of an adjacent position by a strong base, typically an organolithium reagent. In the case of this compound, both the cyano and the fluorine can potentially direct metalation. The cyano group is known to be a directing group in DoM reactions. usp.br Work by Schlosser has highlighted the utility of the cyano group in directing the metalation of fluorinated aromatic systems. usp.br

Specifically, the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to be effective for the regioselective metalation of fluorinated nitriles. usp.br For 4-fluoro-3-cyanophenyl systems, metalation is expected to occur at the C2 position, ortho to both the fluorine and the cyano group. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at this position.

Table 4: Potential Directed Ortho Metalation and Subsequent Electrophilic Quench

| Reagent 1 | Reagent 2 (Electrophile) | Product |

| TMPMgCl·LiCl | I₂ | (E)-3-(3-Cyano-4-fluoro-2-iodophenyl)acrylic acid |

| TMPMgCl·LiCl | (CH₃)₃SiCl | (E)-3-(3-Cyano-4-fluoro-2-(trimethylsilyl)phenyl)acrylic acid |

| TMPMgCl·LiCl | DMF | (E)-3-(3-Cyano-4-fluoro-2-formylphenyl)acrylic acid |

Nucleophilic Aromatic Substitution (if activated for such reactions)

The phenyl ring of this compound is activated for nucleophilic aromatic substitution (SNAr) at the C4 position, which bears the fluorine atom. The strong electron-withdrawing effects of the adjacent cyano group (at C3) and the para-acrylic acid group significantly lower the electron density of the aromatic ring, facilitating attack by nucleophiles. The fluorine atom, being a good leaving group in SNAr reactions, is readily displaced by a variety of nucleophiles.

A notable example of this reactivity is the synthesis of (E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid . In this transformation, the fluorine atom is displaced by a sulfur nucleophile, specifically 4-fluorothiophenol, to form a thioether linkage. This reaction demonstrates the feasibility of C-S bond formation via SNAr on this scaffold. chemimpex.com

The susceptibility of the 4-fluoro-3-cyanophenyl moiety to nucleophilic attack is further supported by reactions involving the precursor, 4-fluoro-3-cyanobenzaldehyde. This aldehyde readily undergoes nucleophilic addition and subsequent reactions, indicating the activated nature of the aromatic ring. For instance, it can be a substrate in multicomponent reactions to form complex heterocyclic structures. nih.gov While these reactions don't directly involve substitution at the fluorine-bearing carbon, they underscore the electrophilic character of the ring system, which is a prerequisite for SNAr.

The scope of nucleophiles that can be employed in SNAr reactions with this compound and its derivatives is expected to be broad, including amines, alkoxides, and other sulfur-based nucleophiles. The resulting products, with diverse functionalities at the C4 position, are valuable for exploring structure-activity relationships and developing novel compounds with tailored properties.

Synthesis and Characterization of Advanced Analogues and Derivatives

The this compound framework serves as a valuable starting point for the synthesis of a wide array of advanced analogues and derivatives. These modifications are crucial for conducting structure-reactivity studies and for the development of specialized chemical tools such as molecular probes.

Systematic Modification of Substituents for Structure-Reactivity Studies

Systematic modification of the substituents on the this compound core is a key strategy for elucidating structure-reactivity relationships. By methodically altering the nature and position of functional groups, researchers can probe their influence on the chemical and biological properties of the molecule.

One approach involves the synthesis of analogues with different substituents at the 4-position of the phenyl ring, achieved through the nucleophilic aromatic substitution reactions discussed previously. For example, replacing the fluorine with various amino, alkoxy, or substituted thioether groups can significantly impact the electronic properties and steric profile of the molecule.

Another avenue for modification is the derivatization of the acrylic acid moiety. The carboxylic acid can be converted to a variety of functional groups, including esters and amides, through standard coupling reactions. For instance, the synthesis of methyl esters of related acrylic acid derivatives has been reported as a strategy in the development of pharmacologically active agents. nih.gov The synthesis of a series of fexaramine analogs, which are complex derivatives of a related acrylic acid scaffold, highlights the importance of modifying both the aromatic and acrylic acid portions of the molecule to fine-tune biological activity. nih.gov

Furthermore, variations in the substitution pattern of the phenyl ring itself can provide valuable insights. The synthesis of a range of ring-substituted 2-methoxyethyl phenylcyanoacrylates, where substituents like benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino groups were introduced, demonstrates the feasibility of creating a library of analogues for systematic study. chemrxiv.org Although not directly involving the target compound, these studies on similar structures provide a blueprint for the systematic exploration of the chemical space around this compound.

The characterization of these newly synthesized analogues typically involves a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry, to confirm their chemical structures. For crystalline compounds, X-ray crystallography can provide definitive structural information. asianpubs.org

Development of Conjugates and Pro-moieties for Chemical Probes

The structural features of this compound make it an attractive scaffold for the development of chemical probes, which are essential tools for studying biological processes. This can be achieved through the strategic attachment of reporter groups (conjugates) or by designing pro-moieties that can be activated under specific conditions.

Conjugates for Fluorescent Probes:

The cinnamic acid framework can be conjugated to fluorophores to create fluorescent probes. For example, conjugates of substituted coumarins and cinnamic acids have been synthesized to act as environmentally sensitive fluorescent agents for the detection of enzymes like α-glucosidase. nih.govfrontiersin.org In these designs, the cinnamic acid moiety can play a role in the binding to the target, while the coumarin acts as the fluorescent reporter. The synthesis of such conjugates often involves the activation of the carboxylic acid of the cinnamic acid derivative and subsequent reaction with a suitable functional group on the fluorophore. nih.govfrontiersin.org This approach could be adapted to this compound to develop novel probes for various biological targets.

Pro-moieties for Prodrug and Probe Development:

The carboxylic acid group of this compound can be masked with a "pro-moiety" to create a prodrug or a pro-probe. This strategy is often employed to improve properties such as cell permeability or to achieve targeted release of the active molecule. Esterification of the carboxylic acid is a common prodrug strategy. nih.gov For instance, novel ester prodrugs of (E)-2-(aryl)-3-(4-methanesulfonylphenyl)acrylic acids have been synthesized to incorporate a nitric oxide-releasing moiety, demonstrating the feasibility of this approach for acrylic acid derivatives. nih.gov

Similarly, amide prodrugs can be synthesized by coupling the carboxylic acid with amino acids or other amine-containing molecules. The synthesis of amide prodrugs of Flurbiprofen with various amino acid esters highlights a well-established method for this type of modification. scielo.br These strategies can be applied to this compound to create derivatives with altered physicochemical properties and potential for controlled activation in biological systems.

The development of such conjugates and pro-moieties expands the utility of this compound beyond its intrinsic properties, enabling its use as a sophisticated tool in chemical biology and medicinal chemistry research.

Potential Applications and Materials Science Relevance Non Clinical

Precursor in Organic Synthesis of Complex Molecules

The reactivity of the acrylic acid and the substituted phenyl ring in (E)-3-(3-Cyano-4-fluorophenyl)acrylic acid makes it a valuable precursor for the synthesis of more complex molecules. Its bifunctional nature allows it to participate in a variety of chemical transformations, serving as a foundational building block for diverse molecular scaffolds.

Building Block for Heterocyclic Compounds

The acrylic acid moiety of this compound is a key functional group for the construction of heterocyclic systems. For instance, it can undergo Michael addition reactions with various nucleophiles, a common strategy in the synthesis of nitrogen-containing heterocycles. The presence of the cyano and fluoro groups on the phenyl ring can influence the electronic properties of the molecule, potentially enhancing its reactivity or imparting specific properties to the resulting heterocyclic compounds.

One potential application is in the synthesis of pyridone derivatives. The reaction of β-oxoalkanonitriles, which share structural similarities with the target molecule, with reagents like phenylhydrazine and hydroxylamine can yield pyridyl aminopyrazoles and pyridyl aminoisoxazoles, respectively. This suggests that this compound could be a viable starting material for analogous heterocyclic structures. The general synthetic utility of acrylic acids in forming heterocyclic systems is well-established, often involving condensation reactions with active methylene (B1212753) compounds.

Intermediate in the Synthesis of Specialty Chemicals

As an intermediate, this compound can be utilized in the synthesis of a variety of specialty chemicals. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, opening up a wide array of subsequent chemical modifications. For example, esterification of similar acrylic acids has been demonstrated in the synthesis of liquid crystal compounds.

The presence of the cyano and fluoro substituents on the aromatic ring further enhances its utility as an intermediate. These groups can direct further electrophilic aromatic substitution reactions or be transformed into other functionalities. This versatility makes the compound a potentially valuable component in the multi-step synthesis of complex organic molecules with tailored properties for various industrial applications.

Photophysical Properties and Photochemical Reactions

The extended conjugation system of this compound, encompassing the phenyl ring, the acrylic acid double bond, and the cyano group, is expected to give rise to interesting photophysical and photochemical behaviors.

UV-Vis Absorption and Fluorescence Characteristics

Based on the structures of similar compounds like cinnamic acid and its derivatives, this compound is predicted to exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. The exact absorption maximum would be influenced by the solvent polarity and the electronic effects of the cyano and fluoro substituents. The fluorine atom, being an electron-withdrawing group, could induce a slight blue shift (hypsochromic shift) in the absorption spectrum compared to unsubstituted acrylic acids.

Regarding its fluorescence properties, many cinnamic acid derivatives are known to be fluorescent. The fluorescence emission is also expected to be sensitive to the molecular environment. The presence of the cyano group, a strong electron-withdrawing group, could potentially lead to interesting charge-transfer characteristics in the excited state, which might be exploited in the design of fluorescent probes and sensors.

Table 1: Predicted Photophysical Properties of this compound

| Property | Predicted Characteristic |

|---|---|

| UV-Vis Absorption | Strong absorption in the UV region, with potential solvent-dependent shifts. |

| Fluorescence | Likely to be fluorescent, with emission properties sensitive to the environment. |

Photoisomerization Studies

A key photochemical reaction for compounds with a carbon-carbon double bond, such as acrylic acids, is E/Z (trans/cis) photoisomerization. Upon absorption of UV light, the π-bond of the acrylic acid moiety can be temporarily broken, allowing for rotation around the single bond, followed by relaxation to either the E or Z isomer. This reversible process can be controlled by the wavelength of the incident light, making such molecules potential candidates for molecular switches and photosensitive materials.

The quantum yield and the photostationary state of the photoisomerization of this compound would depend on the specific substituents on the phenyl ring. The electron-withdrawing nature of the cyano and fluoro groups could influence the energy of the excited states and the efficiency of the isomerization process.

Role in Material Science Applications (Theoretical and Experimental)

The combination of a rigid aromatic core, a polymerizable acrylic acid group, and polar cyano and fluoro substituents makes this compound a promising candidate for various applications in materials science.

Theoretical and computational studies on fluorinated organic molecules have shown that the introduction of fluorine can significantly alter electronic and optical properties, often leading to materials with enhanced performance.

Experimentally, acrylic acid and its derivatives are fundamental monomers in the synthesis of a wide range of polymers. The incorporation of this compound into a polymer backbone could introduce specific functionalities. For instance, the polar cyano and fluoro groups can enhance intermolecular interactions, potentially leading to materials with improved thermal stability and mechanical properties. Fluorinated acrylic polymers are known for their use in coatings due to their low surface energy and high durability.

Furthermore, the rigid, rod-like structure of the molecule, coupled with its polar substituents, suggests potential applications in the field of liquid crystals. The cyano group, in particular, is a common feature in liquid crystal molecules due to its large dipole moment, which is crucial for aligning the molecules in an electric field. The synthesis of an ester derivative of a similar acrylic acid for liquid crystal applications has been reported, indicating the potential of this class of compounds in display technologies.

Monomer for Polymer Synthesis

The acrylic acid functionality of this compound makes it a prime candidate as a monomer for the synthesis of a variety of polymers. The presence of the cyano and fluoro-substituted phenyl ring can impart unique properties to the resulting polymer chains.

Conducting Polymers: While direct polymerization of this specific monomer into a conducting polymer is not widely documented, analogous compounds are utilized in the creation of advanced polymers. For instance, the structurally related compound (E)-3-(3-Cyano-4-(4-Fluorophenylthio)Phenyl)Acrylic Acid is noted for its application in developing advanced materials, including polymers and coatings, where specific chemical functionalities are crucial for performance. chemimpex.com The conjugated system of the acrylic acid and the phenyl ring in this compound could, in principle, be exploited to create polymers with interesting electronic properties after appropriate doping.